REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[NH2:8].[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH2:9]([N:10]([CH:11]([CH3:12])[CH3:13])[CH:14]([CH3:15])[CH3:16])[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[c:23]1([CH2:29][C:30](=[O:31])[Cl:32])[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[NH:8][C:30]([CH2:29][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)=[O:31]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(Cc1ccccc1)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1ccccc1
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Name
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Type
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product
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Smiles
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CCCCCCCNC(=O)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |